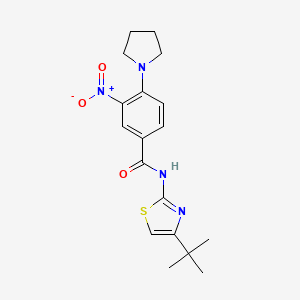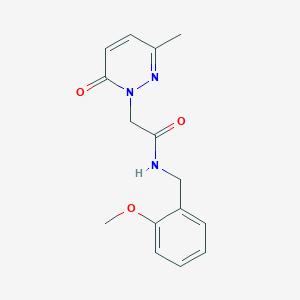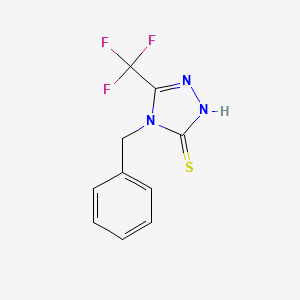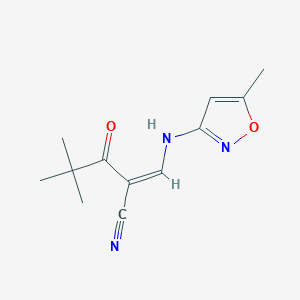![molecular formula C20H21N7O2 B2757228 (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2194901-11-4](/img/structure/B2757228.png)
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic compound with a unique chemical structure. It combines a pyrido[2,3-d]pyrimidine core with a morpholine ring and a triazole moiety. This compound exhibits diverse biological activities, making it a significant subject of interest in various fields, including medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing the reaction conditions such as temperature, solvent, catalyst concentration, and reaction time. Use of continuous flow reactors can also improve the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation
The compound can undergo oxidation reactions at specific sites, resulting in the formation of various oxidized derivatives.
Reduction
Reductive transformations can modify the triazole moiety or other reducible functional groups.
Substitution
Nucleophilic or electrophilic substitution reactions can introduce different substituents, enhancing the compound's properties.
Common Reagents and Conditions
Oxidation
Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction
Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution
Conditions involving halogenating agents, or nucleophiles like amines or alcohols.
Major Products Formed
The major products vary based on the reaction type and conditions used. Oxidation might yield hydroxylated derivatives, while substitution could introduce functional groups altering the compound's activity profile.
Scientific Research Applications
Chemistry and Biology In chemistry, the compound is studied for its potential to form coordination complexes with metals. In biology, it shows promise in binding to specific enzymes or receptors, influencing biochemical pathways.
Medicine
Research indicates potential as an anticancer agent, owing to its ability to inhibit certain kinases involved in cancer cell proliferation.
Industry
In industrial applications, its unique structure lends itself to the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or ion channels. It may inhibit kinase activity by binding to the ATP-binding site, or modulate receptor function by fitting into active sites, thereby altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8-yl)(2-phenyl-2H-1,2,3-triazol-5-yl)methanone
Uniqueness
Compared to these similar compounds, (2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone features a specific arrangement of the triazole moiety which might enhance its binding affinity and specificity toward certain biological targets.
Properties
IUPAC Name |
(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c28-19(17-14-22-27(24-17)16-6-2-1-3-7-16)26-8-4-5-15-13-21-20(23-18(15)26)25-9-11-29-12-10-25/h1-3,6-7,13-14H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZVNRKUAAPODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)C3=NN(N=C3)C4=CC=CC=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-ethyl-1,3-benzothiazole](/img/structure/B2757145.png)



![5-bromo-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B2757152.png)

![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B2757156.png)
![2-{1-[1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2757157.png)


![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2757161.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2757162.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2757165.png)
